molecular formula C23H17NO5S B14715562 N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine CAS No. 13741-96-3

N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine

Cat. No.: B14715562
CAS No.: 13741-96-3
M. Wt: 419.5 g/mol
InChI Key: VFXOPKXMHQKAAN-UHFFFAOYSA-N
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Description

N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine is a complex organic compound that features a unique structure combining an indene moiety with a sulfonyl glycine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine typically involves multi-step organic reactions. One common route includes the initial formation of the indene moiety, followed by sulfonylation and subsequent coupling with glycine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the indene moiety.

    Reduction: This can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]alanine
  • N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]valine

Uniqueness

N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

13741-96-3

Molecular Formula

C23H17NO5S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[4-(1-oxo-3-phenylinden-2-yl)phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C23H17NO5S/c25-20(26)14-24-30(28,29)17-12-10-16(11-13-17)22-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)23(22)27/h1-13,24H,14H2,(H,25,26)

InChI Key

VFXOPKXMHQKAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)S(=O)(=O)NCC(=O)O

Origin of Product

United States

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